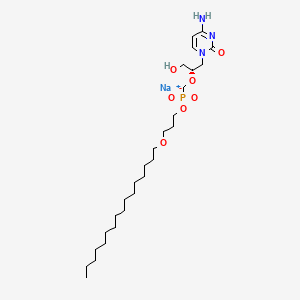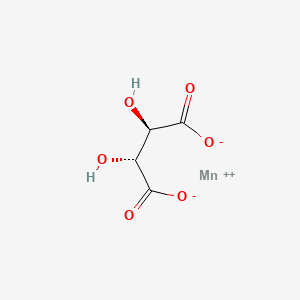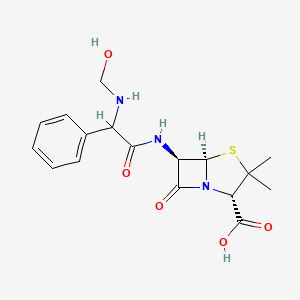
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(2-((hydroxymethyl)amino)-2-phenylacetamido)-3,3-dimethyl-7-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BZQ6KN4HCA, also known as N-Methylol-.alpha.-aminobenzylpenicillin, is a compound with a molecular formula of C17H21N3O5S and a molecular weight of 379.431 . This compound is a derivative of penicillin, a well-known antibiotic, and has unique properties that make it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylol-.alpha.-aminobenzylpenicillin involves the reaction of penicillin derivatives with formaldehyde and an amine. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-Methylol-.alpha.-aminobenzylpenicillin follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pH, and reaction time to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methylol-.alpha.-aminobenzylpenicillin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, with reactions typically carried out at room temperature.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, with reactions often conducted under an inert atmosphere to prevent oxidation.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines), with reactions usually performed in polar solvents like water or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution may result in halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
N-Methylol-.alpha.-aminobenzylpenicillin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential antibacterial properties and its interactions with biological molecules.
Medicine: Explored for its potential use as an antibiotic and for its ability to inhibit bacterial growth.
Industry: Utilized in the development of new pharmaceuticals and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of N-Methylol-.alpha.-aminobenzylpenicillin involves its interaction with bacterial cell wall synthesis. It inhibits the enzyme transpeptidase, which is crucial for cross-linking peptidoglycan chains in the bacterial cell wall. This inhibition weakens the cell wall, leading to cell lysis and death of the bacteria. The compound targets the penicillin-binding proteins (PBPs) on the bacterial cell membrane, disrupting the synthesis of the cell wall and ultimately causing bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penicillin G: A widely used antibiotic with a similar mechanism of action but different chemical structure.
Ampicillin: Another penicillin derivative with broader antibacterial activity.
Amoxicillin: A penicillin derivative with improved oral bioavailability.
Uniqueness
N-Methylol-.alpha.-aminobenzylpenicillin is unique due to its specific chemical modifications, which may confer different pharmacokinetic properties and antibacterial activity compared to other penicillin derivatives. Its ability to form stable complexes with certain metal ions and its potential for use in various chemical reactions also distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
801184-37-2 |
|---|---|
Molekularformel |
C17H21N3O5S |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[[2-(hydroxymethylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C17H21N3O5S/c1-17(2)12(16(24)25)20-14(23)11(15(20)26-17)19-13(22)10(18-8-21)9-6-4-3-5-7-9/h3-7,10-12,15,18,21H,8H2,1-2H3,(H,19,22)(H,24,25)/t10?,11-,12+,15-/m1/s1 |
InChI-Schlüssel |
PPDSZSLHECQOQQ-UKAJUAJCSA-N |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NCO)C(=O)O)C |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NCO)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![disodium;2-butyl-5-[[4-(4-butyl-3-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12779905.png)
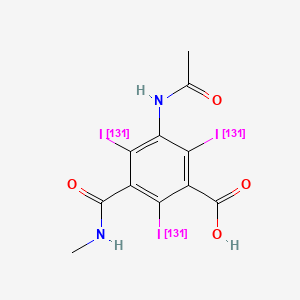
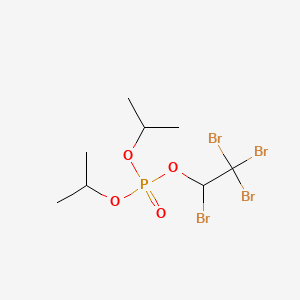
![(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B12779926.png)
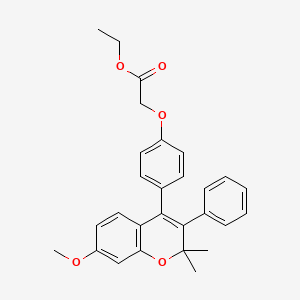
![3-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12779940.png)
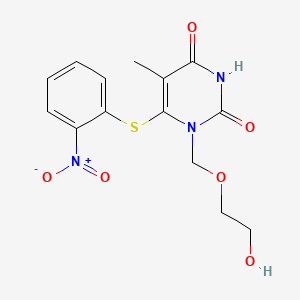

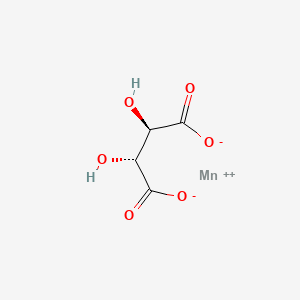
![(2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12779959.png)
